![molecular formula C27H29NO10 B1662515 Daunorubicine CAS No. 20830-81-3](/img/structure/B1662515.png)
Daunorubicine
Vue d'ensemble
Description
Mécanisme D'action
La daunorubicine exerce ses effets en s’intercalant entre les paires de bases de l’ADN, ce qui perturbe l’hélice de l’ADN et inhibe la synthèse de l’ADN et de l’ARN . Elle inhibe également l’activité de la topoisomérase II en stabilisant le complexe ADN-topoisomérase II, ce qui empêche la partie religation de la réaction de ligation-religation . Cela conduit à des cassures simple et double brin de l’ADN, ce qui entraîne finalement la mort cellulaire .
Composés similaires :
Doxorubicine : Similaire à la this compound, mais possède un groupe hydroxyle supplémentaire, ce qui la rend plus efficace dans certains cancers.
Épirubicine : Un dérivé de la doxorubicine avec une stéréochimie différente, ce qui entraîne une cardiotoxicité réduite.
Idarubicine : Un dérivé synthétique de la this compound avec une lipophilie accrue, ce qui permet une meilleure pénétration de la membrane cellulaire.
Unicité : La this compound est unique en raison de sa structure spécifique, qui lui permet de s’intercaler dans l’ADN et d’inhiber efficacement l’activité de la topoisomérase II . Son utilisation comme matière première pour la synthèse d’autres anthracyclines met également en évidence son importance dans l’industrie pharmaceutique .
Applications De Recherche Scientifique
Clinical Applications in Hematologic Malignancies
Acute Myeloid Leukemia (AML)
Daunorubicin is a cornerstone in the treatment regimen for AML. High-dose daunorubicin (90 mg/m²) has been shown to improve overall survival rates, particularly in younger patients and those with favorable cytogenetics. A study indicated that this dosage resulted in a hazard ratio for death of 0.74 compared to standard doses, demonstrating a significant survival advantage for specific genetic subgroups .
Acute Lymphoblastic Leukemia (ALL)
In pediatric populations, daunorubicin enhances the complete remission rates when combined with vincristine and prednisone. In adults with ALL, it similarly increases remission rates but does not significantly affect the duration of remission . The combination therapies involving daunorubicin are crucial for improving treatment outcomes in these patient groups.
Combination Therapies
Daunorubicin is frequently used in combination with other chemotherapeutic agents to enhance efficacy and reduce resistance. For instance:
- CHOP Regimen : Daunorubicin is part of the CHOP regimen (Cyclophosphamide, Doxorubicin, Vincristine, Prednisone) for treating non-Hodgkin lymphoma and other lymphomas .
- Liposomal Formulations : Encapsulation in liposomes has been explored to mitigate cardiotoxicity while maintaining therapeutic efficacy against conditions like Kaposi's sarcoma in HIV patients .
Nanoparticle Drug Delivery Systems
Recent advancements in drug delivery systems have incorporated daunorubicin into nanoparticles to enhance targeting and reduce side effects. Studies have demonstrated that daunorubicin-loaded nanoparticles can effectively target hematologic malignancies, showing improved therapeutic outcomes compared to conventional formulations .
Case Studies
- Case Study on Liposomal Daunorubicin : A patient with HIV and visceral leishmaniasis received liposomal daunorubicin but showed no clinical improvement despite multiple doses. This case underscores the challenges associated with drug resistance and the need for ongoing research into effective formulations .
- High-Dose Daunorubicin Efficacy : In a clinical trial involving high-dose daunorubicin for AML, patients with favorable cytogenetics exhibited significantly improved survival rates compared to those receiving standard doses .
Adverse Effects and Considerations
While daunorubicin is effective, it is associated with notable side effects such as cardiotoxicity, myelosuppression, and gastrointestinal disturbances. Continuous monitoring during treatment is essential to manage these risks effectively .
Summary Table of Daunorubicin Applications
Application Area | Specific Use Cases | Key Findings |
---|---|---|
Hematologic Malignancies | AML, ALL | High-dose improves survival; enhances remission rates |
Combination Therapies | CHOP regimen | Effective against various lymphomas |
Nanoparticle Delivery Systems | Targeted therapy for hematologic cancers | Improved targeting and reduced side effects |
Liposomal Formulations | Kaposi's sarcoma treatment | Challenges in drug resistance observed |
Analyse Biochimique
Biochemical Properties
Daunorubicin plays a crucial role in biochemical reactions by intercalating into DNA strands, thereby disrupting the function of topoisomerase II, an enzyme essential for DNA replication and transcription. This intercalation prevents the proper unwinding of the DNA helix, leading to the inhibition of macromolecular biosynthesis . Daunorubicin interacts with various biomolecules, including DNA, RNA, and proteins, forming complexes that inhibit the progression of the enzyme topoisomerase II . Additionally, daunorubicin generates free radicals, which further damage cellular components and contribute to its cytotoxic effects .
Cellular Effects
Daunorubicin exerts significant effects on various types of cells and cellular processes. It induces apoptosis (programmed cell death) in cancer cells by causing DNA damage and inhibiting DNA repair mechanisms . This compound also affects cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappa B (NF-κB) pathway, leading to altered gene expression and cellular metabolism . Daunorubicin’s impact on cellular metabolism includes the disruption of mitochondrial function and the generation of reactive oxygen species (ROS), which contribute to its cytotoxicity .
Molecular Mechanism
At the molecular level, daunorubicin exerts its effects through several mechanisms. It intercalates into DNA, forming stable complexes that inhibit the activity of topoisomerase II, preventing the religation of DNA strands and leading to DNA breaks . This inhibition of topoisomerase II disrupts DNA replication and transcription, ultimately causing cell death . Daunorubicin also generates free radicals through redox cycling, which further damages cellular components, including lipids, proteins, and nucleic acids . Additionally, daunorubicin can induce the activation of apoptotic pathways, leading to programmed cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of daunorubicin change over time due to its stability, degradation, and long-term impact on cellular function. Daunorubicin is known to be relatively stable under physiological conditions, but it can undergo degradation over time, leading to the formation of less active metabolites . Long-term exposure to daunorubicin in in vitro and in vivo studies has shown that it can cause cumulative damage to cellular components, including DNA, proteins, and lipids . This cumulative damage can result in long-term effects on cellular function, such as impaired DNA repair mechanisms and altered gene expression .
Dosage Effects in Animal Models
The effects of daunorubicin vary with different dosages in animal models. At lower doses, daunorubicin can effectively induce apoptosis in cancer cells without causing significant toxicity to normal cells . At higher doses, daunorubicin can cause severe toxic effects, including cardiotoxicity, nephrotoxicity, and myelosuppression . Studies in animal models have shown that daunorubicin’s cardiotoxic effects are dose-dependent, with higher doses leading to increased risk of heart failure and other cardiovascular complications . Additionally, high doses of daunorubicin can cause bone marrow suppression, leading to decreased production of blood cells and increased susceptibility to infections .
Metabolic Pathways
Daunorubicin is extensively metabolized in the liver, primarily by the enzymes carbonyl reductase 1 (CBR1) and carbonyl reductase 3 (CBR3), into its active metabolite daunorubicinol . This metabolic conversion involves several steps, including carbonyl reduction, reductive glycosidic cleavage, O-demethylation, O-sulfation, and O-glucuronidation . The metabolites of daunorubicin are then excreted through the bile and urine . The metabolic pathways of daunorubicin also involve interactions with various cofactors and enzymes, which can influence its pharmacokinetics and pharmacodynamics .
Transport and Distribution
Daunorubicin is transported and distributed within cells and tissues through various mechanisms. It can passively diffuse across cell membranes due to its lipophilic nature, but it also relies on active transport mechanisms involving specific transporters and binding proteins . Once inside the cell, daunorubicin is distributed to various subcellular compartments, including the nucleus, mitochondria, and lysosomes . The distribution of daunorubicin within cells is influenced by factors such as pH, membrane composition, and the presence of specific transporters . Additionally, daunorubicin can accumulate in certain tissues, such as the heart and liver, leading to tissue-specific toxicities .
Subcellular Localization
Daunorubicin’s subcellular localization plays a crucial role in its activity and function. Upon entering the cell, daunorubicin rapidly accumulates in the nucleus, where it intercalates into DNA and inhibits topoisomerase II activity . This nuclear localization is essential for its cytotoxic effects, as it directly interferes with DNA replication and transcription . Daunorubicin can also localize to other subcellular compartments, such as the mitochondria and lysosomes, where it can induce oxidative stress and disrupt cellular homeostasis . The subcellular localization of daunorubicin is influenced by factors such as its chemical structure, cellular uptake mechanisms, and interactions with specific biomolecules .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La daunorubicine est synthétisée par une série de réactions chimiques à partir de la daunomycinone, qui est dérivée de la fermentation de Streptomyces peucetius . La synthèse implique la glycosylation de la daunomycinone avec la daunosamine, suivie de diverses étapes de purification .
Méthodes de production industrielle : La production industrielle de la this compound implique généralement la culture aérobie de Streptomyces bifurcus dans un milieu nutritif aqueux contenant des sources assimilables de carbone, d’azote et de substances inorganiques . La this compound formée pendant la culture est ensuite séparée et purifiée à l’aide de techniques de chromatographie .
Analyse Des Réactions Chimiques
Types de réactions : La daunorubicine subit plusieurs types de réactions chimiques, notamment l’oxydation, la réduction et la substitution .
Réactifs et conditions courants :
Oxydation : La this compound peut être oxydée à l’aide de réactifs tels que le peroxyde d’hydrogène en conditions acides.
Réduction : Les réactions de réduction peuvent être réalisées à l’aide de borohydrure de sodium dans le méthanol.
Substitution : Les réactions de substitution impliquent souvent la modification de la partie daunosamine par alkylation en catalyse par transfert de phase.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la this compound, qui sont souvent utilisés pour des modifications chimiques supplémentaires .
4. Applications de la recherche scientifique
La this compound a une large gamme d’applications de recherche scientifique :
Comparaison Avec Des Composés Similaires
Doxorubicin: Similar to daunorubicin but has an additional hydroxyl group, making it more effective in certain cancers.
Epirubicin: A derivative of doxorubicin with a different stereochemistry, leading to reduced cardiotoxicity.
Idarubicin: A synthetic derivative of daunorubicin with increased lipophilicity, allowing for better cell membrane penetration.
Uniqueness: Daunorubicin is unique due to its specific structure, which allows it to intercalate DNA and inhibit topoisomerase II activity effectively . Its use as a starting material for the synthesis of other anthracyclines also highlights its importance in the pharmaceutical industry .
Activité Biologique
Daunorubicin, an anthracycline antibiotic, is primarily utilized in the treatment of various types of leukemia, including acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML). Its biological activity is characterized by its mechanism of action, pharmacokinetics, clinical efficacy, and associated toxicities.
Daunorubicin exerts its antitumor effects through several mechanisms:
- DNA Intercalation : Daunorubicin intercalates between DNA base pairs, disrupting the DNA structure and inhibiting replication.
- Topoisomerase II Inhibition : It stabilizes the DNA-topoisomerase II complex, preventing the religation of DNA strands after they have been cut, which is essential for DNA replication and transcription .
- Oxidative Stress : The drug induces oxidative stress by generating reactive oxygen species (ROS), which can lead to cell death through apoptosis .
Pharmacokinetics
The pharmacokinetic profile of daunorubicin is crucial for understanding its efficacy and safety:
- Absorption : Following administration, daunorubicin reaches peak plasma concentrations (Cmax) of approximately 24.8 μg/mL within 2 hours (tmax) after a 90-minute infusion .
- Distribution : The steady-state volume of distribution is about 1.91 L/m², indicating extensive tissue distribution .
- Metabolism and Elimination : Daunorubicin is primarily metabolized in the liver. Approximately 40% is excreted in bile and 25% in urine as active forms. The terminal half-life ranges from 18.5 to 31.5 hours depending on the formulation used .
Clinical Efficacy
Daunorubicin has been extensively studied for its clinical efficacy in treating leukemia:
- Acute Lymphoblastic Leukemia (ALL) : In a clinical study involving adults with ALL, the addition of daunorubicin to a standard regimen significantly increased the complete remission rate from 47% to 83% .
- Acute Myeloid Leukemia (AML) : A randomized trial compared daunorubicin with idarubicin in induction therapy for AML. The complete remission rates were similar between groups (77.5% for daunorubicin vs. 78.2% for idarubicin), but daunorubicin showed comparable long-term survival rates .
Table 1: Summary of Clinical Studies on Daunorubicin
Study Type | Condition | Daunorubicin Dose | Complete Remission Rate | Overall Survival Rate |
---|---|---|---|---|
Randomized Trial | Adult ALL | 45 mg/m² for 3 days | 83% | Not specified |
Multi-institutional Study | Adult AML | 50 mg/m² for 5 days | 77.5% | 48% at 5 years |
Phase 3 Trial | Young Adults AML | High-dose: 90 mg/m² | 82.5% | OS: 46.8% |
Toxicity Profile
Despite its efficacy, daunorubicin is associated with significant toxicities:
- Cardiotoxicity : The risk of cardiac damage increases with cumulative doses.
- Hematologic Toxicity : Common side effects include cytopenias due to bone marrow suppression.
- Hepatotoxicity : Liver function must be monitored due to potential hepatotoxic effects .
Case Studies
Several case studies have highlighted the effectiveness and safety profile of daunorubicin:
- Childhood ALL : A study showed that combining daunorubicin with vincristine and prednisone improved remission duration compared to using vincristine and prednisone alone.
- Elderly Patients with AML : High-dose daunorubicin was shown to enhance both complete remission rates and overall survival compared to standard dosing regimens .
Propriétés
IUPAC Name |
(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO10/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3/t10-,14-,16-,17-,22+,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STQGQHZAVUOBTE-VGBVRHCVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO10 | |
Record name | DAUNOMYCIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16190 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022883 | |
Record name | Daunorubicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Anthracycline antibiotic. An anticancer agent., Thin, red needles; [HSDB], Solid | |
Record name | DAUNOMYCIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16190 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Daunomycin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2026 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Daunorubicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014832 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
190 °C, decomposes | |
Record name | Daunorubicin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00694 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DAUNORUBICIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5095 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in methyl alcohol, insoluble in chloroform and benzene., In water, 3.0X10+4 mg/L at 25 °C, 6.27e-01 g/L | |
Record name | Daunorubicin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00694 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DAUNORUBICIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5095 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Daunorubicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014832 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
9.4X10-15 mm Hg at 25 °C | |
Record name | DAUNORUBICIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5095 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Daunorubicin has antimitotic and cytotoxic activity through a number of proposed mechanisms of action: Daunorubicin forms complexes with DNA by intercalation between base pairs, and it inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes., Daunorubicin is an antineoplastic antibiotic. Daunorubicin has antimitotic and cytotoxic activity. Daunorubicin forms a complex with DNA by intercalation between base pairs. By stabilizing the complex between DNA and topoisomerase II, daunorubicin inhibits the activity of this enzyme, resulting in single-strand and double-strand breaks in DNA. Daunorubicin also may inhibit polymerase activity, affect regulation of gene expression, and be involved in free radical damage to DNA. Although daunorubicin is maximally cytotoxic in the S phase, the drug is not cycle-phase specific. Daunorubicin also has antibacterial and immunosuppressive properties., Anthracyclines are an important reagent in many chemotherapy regimes for treating a wide range of tumors. One of the primary mechanisms of anthracycline action involves DNA damage caused by inhibition of topoisomerase II. Enzymatic detoxification of anthracycline is a major critical factor that determines anthracycline resistance. Natural product, daunorubicin a toxic analogue of anthracycline is reduced to less toxic daunorubicinol by the AKR1B10, enzyme, which is overexpressed in most cases of smoking associate squamous cell carcinoma (SCC) and adenocarcinoma. In addition, AKR1B10 was discovered as an enzyme overexpressed in human liver, cervical and endometrial cancer cases in samples from uterine cancer patients. Also, the expression of AKR1B10 was associated with tumor recurrence after surgery and keratinization of squamous cell carcinoma in cervical cancer and estimated to have the potential as a tumor intervention target colorectal cancer cells (HCT-8) and diagnostic marker for non-small-cell lung cancer. This article presents the mechanism of daunorubicin action and a method to improve the effectiveness of daunorubicin by modulating the activity of AKR1B10., ... In the present study using the ATP depleting agents cyanide, azide, or dinitrophenol to inhibit energy dependent transport processes, /investigators/ observed even larger increases in daunorubicin accumulation than were seen with CsA. Similar patterns were seen in a wide range of P-gp negative human cancer cell lines. Also the observed cyanide effect did not correlate with the expression of mRNA for multidrug resistance-associated protein (MRP), the only other member of the ABC family of membrane transporters that is known to be capable of effluxing daunorubicin. Thse results suggest that daunorubicin accumulation in many cases of AML is modulated by one or more novel energy-dependent processes that are distinct from P-gp or MRP. /The authors/ speculate that this novel drug transport mechanism(s) may influence the response of AML patients to daunorubicin and other therapeutic agents., Inhibits DNA synthesis and blocks DNA-directed RNA polymerase. It can prevent cell division in doses that do not interfere with nucleic acid synthesis. | |
Record name | Daunorubicin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00694 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DAUNORUBICIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5095 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Daunorubicinone, Daunorubicinol, 13-dihydrodaunorubicinone, Doxorubicin, For more Impurities (Complete) data for DAUNORUBICIN (6 total), please visit the HSDB record page. | |
Record name | DAUNORUBICIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5095 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Reddish needles, Thin, red needles | |
CAS No. |
20830-81-3 | |
Record name | DAUNOMYCIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16190 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Daunorubicin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20830-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Daunorubicin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020830813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Daunorubicin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00694 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | daunorubicin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756717 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Daunorubicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Daunorubicin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.048 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DAUNORUBICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZS7284E0ZP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DAUNORUBICIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5095 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Daunorubicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014832 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
208-209 °C, 208 - 209 °C | |
Record name | Daunorubicin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00694 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DAUNORUBICIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5095 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Daunorubicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014832 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.